8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
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Overview
Description
8-[(Dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound with the molecular formula C20H20FNO4. This compound is part of the chromen-4-one family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of an appropriate phenol with an ethyl acetoacetate derivative under acidic conditions to form the chromen-4-one core.
Introduction of the fluorophenoxy group: The chromen-4-one intermediate is then reacted with a fluorophenol derivative in the presence of a base, such as potassium carbonate, to introduce the fluorophenoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-[(Dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the chromen-4-one core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride, methanol as solvent, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like DMF (dimethylformamide), elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-[(Dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[(Dimethylamino)methyl]-2-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
- 8-[(Dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 8-[(Dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-fluorophenoxy)-4H-chromen-4-one
Uniqueness
8-[(Dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminomethyl group enhances its solubility and bioavailability, while the fluorophenoxy group contributes to its binding affinity and selectivity for certain molecular targets.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and development.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-4-12-9-15-19(24)17(26-14-7-5-13(21)6-8-14)11-25-20(15)16(18(12)23)10-22(2)3/h5-9,11,23H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJXGVUDWUTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC=C(C2=O)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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